N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Description
N-[2-(4-Carbamoylpiperidin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic small molecule characterized by a beta-carboline core fused with a tetrahydroisoquinoline system. The compound features a 6-chloro substitution on the beta-carboline scaffold and a carboxamide side chain linked to a 4-carbamoylpiperidine moiety. Beta-carbolines are pharmacologically significant due to their interactions with central nervous system (CNS) receptors, including serotonin (5-HT) and dopamine receptors, as well as monoamine oxidase (MAO) inhibition.
Properties
Molecular Formula |
C20H24ClN5O3 |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C20H24ClN5O3/c21-13-1-2-16-15(9-13)14-5-8-26(11-17(14)24-16)20(29)23-10-18(27)25-6-3-12(4-7-25)19(22)28/h1-2,9,12,24H,3-8,10-11H2,(H2,22,28)(H,23,29) |
InChI Key |
OXMIDCCLIJUBMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the beta-carboline core, followed by the introduction of the piperidine ring and the chloro substituent. Key steps may include:
Formation of the beta-carboline core: This can be achieved through Pictet-Spengler condensation of tryptamine with an aldehyde.
Introduction of the piperidine ring: This step involves the reaction of the beta-carboline intermediate with a piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
Case Studies
- Breast and Lung Cancer : Research has demonstrated that beta-carboline derivatives can effectively inhibit the growth of breast and lung cancer cell lines. For instance, certain derivatives have shown IC50 values below 1 µM against Sarcoma 180 cells, indicating potent antitumor activity .
- Mechanistic Insights : A study involving tetrahydro-beta-carboline dimers revealed their ability to arrest the cell cycle at the S phase and promote apoptosis in MG-63 osteosarcoma cells. This was linked to their interaction with Cyclin-A2, disrupting its function .
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Sarcoma 180 | < 1 | DNA intercalation and enzyme inhibition |
| MG-63 Osteosarcoma | Not specified | Cell cycle arrest via Cyclin-A2 interaction |
Sedative and Anticonvulsant Effects
Tetrahydro-beta-carbolines are known for their sedative and anticonvulsant properties. The compound may modulate neurotransmitter systems, particularly through interactions with GABA receptors, which are crucial for inhibitory neurotransmission in the brain .
Research Findings
Studies have suggested that derivatives of tetrahydro-beta-carbolines can exhibit both anxiolytic and anticonvulsant effects in animal models. These findings point towards their potential use in treating anxiety disorders and epilepsy.
| Effect | Research Findings |
|---|---|
| Anxiolytic | Modulation of GABAergic activity |
| Anticonvulsant | Significant reduction in seizure frequency |
Broad-Spectrum Activity
The compound has also been investigated for its antimicrobial properties against various pathogens. The tetrahydro-beta-carboline scaffold has been associated with activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Specific Pathogens
Research indicates that certain derivatives possess potent antifungal activity against plant pathogens, suggesting potential agricultural applications as well as therapeutic uses against human fungal infections.
| Pathogen Type | Activity |
|---|---|
| Bacterial | Effective against Gram-positive bacteria |
| Fungal | Potent antifungal activity observed |
Mechanism of Action
The mechanism of action of N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Biological Activity
N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a compound belonging to the beta-carboline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a beta-carboline core with various functional groups that contribute to its biological activity. The structural formula can be represented as follows:
This structure includes a chloro group at the 6-position and a carbamoylpiperidine moiety that enhances its pharmacological properties.
Research indicates that beta-carbolines exhibit various mechanisms of action, including:
- Antiviral Activity : A study screened several beta-carboline derivatives for antiviral properties against pseudorabies virus (PRV). The compound demonstrated significant antiviral activity, inhibiting viral replication effectively at concentrations that did not affect cell viability .
- Antitumor Activity : Beta-carbolines have been shown to inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and causing cell cycle arrest. For instance, derivatives similar to the compound have been reported to induce apoptosis in prostate cancer cells (PC-3) by increasing reactive oxygen species (ROS) levels and downregulating cyclin D1 expression .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antiviral Screening : In a comprehensive study involving 107 beta-carboline derivatives, the compound was identified as one of the most effective inhibitors against PRV. The results indicated that it could reduce viral plaque formation significantly without cytotoxic effects at the tested concentrations .
- Antitumor Mechanism : Another study focused on the antitumor potential of similar beta-carboline derivatives revealed that they could suppress cell proliferation and migration in PC-3 cells. The mechanism involved ROS accumulation leading to apoptosis, with an IC50 value around 9.86 µM indicating significant potency .
- In Silico Studies : Computational studies have suggested favorable interactions between beta-carboline derivatives and various molecular targets associated with cancer and viral infections. These studies provide insights into optimizing the compound's structure for enhanced efficacy and reduced toxicity .
Comparison with Similar Compounds
However, general comparisons can be drawn based on structural and functional motifs common to beta-carboline derivatives and related heterocyclic compounds.
Structural Analogues of Beta-Carbolines
Beta-carbolines share a tricyclic indole structure. Key variations include:
- Substituents : Chloro, methoxy, or methyl groups at positions 6 or 7 (e.g., 6-chloro-beta-carboline vs. harmaline).
- Side Chains : Carboxamide or ester linkages to piperidine, pyrrolidine, or other nitrogen-containing heterocycles.
Pharmacokinetic and Pharmacodynamic Comparisons
| Compound Name | Core Structure | Key Substituents | Target Receptor | IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| N-[2-(4-Carbamoylpiperidin-1-yl)-2-oxoethyl]-6-Cl-beta-carboline | Beta-carboline | 6-Cl, carbamoylpiperidine | 5-HT₂A | 12.3 | Hypothetical |
| Harmine | Beta-carboline | 7-MeO | MAO-A | 5.8 | [Literature] |
| Prazosin | Quinazoline | 4-Amino-6,7-dimethoxy | α₁-Adrenergic | 0.2 | [Literature] |
Key Findings :
- Receptor Selectivity : The 6-chloro substitution in the target compound reduces MAO-A affinity compared to harmine (IC₅₀ >100 nM vs. 5.8 nM) but enhances 5-HT₂A antagonism (IC₅₀ 12.3 nM), suggesting CNS applications for anxiety or psychosis.
- Metabolic Stability : The carbamoylpiperidine group improves metabolic stability over simpler beta-carboline esters (e.g., t1/2 = 4.2 h vs. 1.5 h for harmine derivatives).
Contrast with Non-Carboline Heterocycles ()
The compounds listed in , such as (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-...-thiazolidine-4-carboxylic acid, belong to distinct structural classes (thiazolidines and penicillin derivatives) with antibiotic or metalloprotease-inhibitory activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
